molecular formula C8H10BrNO B6203440 1-(2-amino-5-bromophenyl)ethan-1-ol CAS No. 865670-75-3

1-(2-amino-5-bromophenyl)ethan-1-ol

Cat. No.: B6203440
CAS No.: 865670-75-3
M. Wt: 216.1
InChI Key:
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Description

1-(2-Amino-5-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO This compound features a bromine atom and an amino group attached to a phenyl ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-aminoacetophenone followed by reduction. The reaction typically proceeds as follows:

    Step 1: Bromination of 2-aminoacetophenone using bromine in acetic acid to yield 2-amino-5-bromoacetophenone.

    Step 2: Reduction of 2-amino-5-bromoacetophenone using sodium borohydride in methanol to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: 1-(2-Amino-5-bromophenyl)ethanone.

    Reduction: 1-(2-Amino-5-bromophenyl)ethan-1-amine.

    Substitution: 1-(2-Amino-5-azidophenyl)ethan-1-ol or 1-(2-Amino-5-thioureaphenyl)ethan-1-ol.

Scientific Research Applications

1-(2-Amino-5-bromophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-amino-5-bromophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(2-Amino-4-bromophenyl)ethan-1-ol: Similar structure but with the bromine atom at the 4-position.

    1-(2-Amino-5-chlorophenyl)ethan-1-ol: Chlorine atom instead of bromine.

    1-(2-Amino-5-fluorophenyl)ethan-1-ol: Fluorine atom instead of bromine.

Uniqueness: 1-(2-Amino-5-bromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. The presence of the bromine atom at the 5-position can enhance its ability to participate in halogen bonding, making it a valuable compound for various applications.

Properties

CAS No.

865670-75-3

Molecular Formula

C8H10BrNO

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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